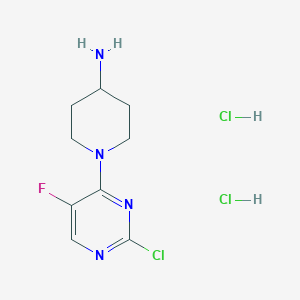

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride

CAS No.: 1401425-40-8

Cat. No.: VC2852769

Molecular Formula: C9H14Cl3FN4

Molecular Weight: 303.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1401425-40-8 |

|---|---|

| Molecular Formula | C9H14Cl3FN4 |

| Molecular Weight | 303.6 g/mol |

| IUPAC Name | 1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12ClFN4.2ClH/c10-9-13-5-7(11)8(14-9)15-3-1-6(12)2-4-15;;/h5-6H,1-4,12H2;2*1H |

| Standard InChI Key | FACMWULDOGJGOS-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C2=NC(=NC=C2F)Cl.Cl.Cl |

| Canonical SMILES | C1CN(CCC1N)C2=NC(=NC=C2F)Cl.Cl.Cl |

Introduction

Chemical Properties and Structure

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride possesses a complex molecular structure consisting of a pyrimidine core with chlorine and fluorine substituents, connected to a piperidine ring bearing an amine functional group. The compound exists as a dihydrochloride salt, which impacts its solubility and stability characteristics. The key chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1401425-40-8 |

| Molecular Formula | C₉H₁₄Cl₃FN₄ |

| Molecular Weight | 303.6 g/mol |

| Appearance | Crystalline solid |

| Classification | Pyrimidine derivative |

| Functional Groups | Amine, halogenated pyrimidine, piperidine |

| Salt Form | Dihydrochloride |

The structural arrangement features a pyrimidine ring substituted with chlorine at the 2-position and fluorine at the 5-position, with the piperidine nitrogen attached at the 4-position of the pyrimidine ring. The piperidine ring contains an amine group at the 4-position, creating a molecule with multiple reactive sites that can participate in various chemical transformations.

Synthetic Approaches

The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride typically involves multi-step reactions starting from commercially available pyrimidine derivatives. A common synthetic route utilizes nucleophilic aromatic substitution as a key step, where the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon on the pyrimidine ring. This results in the formation of the characteristic piperidinyl-pyrimidine linkage essential to the compound's structure.

Based on related synthetic procedures in the literature, the synthesis often begins with 2,4-dichloro-5-fluoropyrimidine as a starting material. This compound undergoes selective nucleophilic aromatic substitution at the more reactive 4-position when treated with protected piperidin-4-amine derivatives under controlled conditions. The general synthetic pathway typically involves:

-

Nucleophilic aromatic substitution with the protected piperidin-4-amine

-

Deprotection steps to reveal the free amine functional group

-

Salt formation with hydrogen chloride to obtain the dihydrochloride salt

A related synthetic approach documented for similar compounds involves the reaction of 2,4-dichloro-5-fluoropyrimidine with piperidin-4-amine (or its protected derivatives), where careful control of reaction conditions (temperature, solvent, and base) helps achieve regioselectivity for substitution at the 4-position of the pyrimidine ring .

Solubility and Stability Characteristics

The solubility and stability profile of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride is largely influenced by its structural features and salt form. As a dihydrochloride salt with multiple nitrogen atoms and halogen substituents, the compound displays distinctive solubility characteristics that are important for its handling and application in research settings.

Regarding stability, the compound contains reactive functional groups that may be susceptible to various degradation pathways:

-

The amine group can participate in nucleophilic reactions

-

The halogenated pyrimidine ring can undergo further substitution reactions under specific conditions

-

The dihydrochloride salt form may be hygroscopic, requiring careful storage conditions

For long-term storage, it is advisable to keep the compound in a cool, dry environment, protected from light and moisture to minimize potential degradation pathways. The stability in solution may vary depending on the solvent system, pH, and presence of other reactive species.

Reactivity Profile

The reactivity of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride is governed by the electronic properties of its constituent functional groups and their spatial arrangement. The compound contains several reactive sites that can participate in diverse chemical transformations, making it valuable as a building block in synthesis and medicinal chemistry research.

The primary reactive sites and their characteristics include:

The electron-withdrawing effects of both the chlorine and fluorine substituents on the pyrimidine ring significantly influence the electronic distribution throughout the molecule, typically enhancing the electrophilicity of certain positions and affecting the nucleophilicity of the amine group .

Synthetic Utility as an Intermediate

The structural features of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride make it particularly valuable as a synthetic intermediate in the development of more complex compounds with potential biological activities. The presence of multiple reactive sites allows for selective functionalization to create diverse molecular libraries.

Based on documented chemistry of related compounds, this molecule can serve as a versatile intermediate through several transformation pathways:

-

Nucleophilic substitution of the 2-chloro position: The chlorine at the 2-position of the pyrimidine ring can be replaced by various nucleophiles (amines, alcohols, thiols) to generate structurally diverse derivatives with potentially enhanced biological profiles. This type of transformation is evidenced in the synthesis of related compounds where the 2-chloro-5-fluoropyrimidine moiety serves as a reactive electrophile .

-

Functionalization of the primary amine: The amine group on the piperidine ring provides a convenient handle for further modifications through various reactions:

-

Coupling with carboxylic acids to form amides

-

Reaction with aldehydes followed by reduction to form secondary amines

-

Urea or carbamate formation

-

-

Sequential modifications to build complex structures: The differential reactivity of the various functional groups allows for sequential modifications to build more complex structures with precise control over the substitution pattern .

A concrete example of this type of synthetic utility can be seen in related research where similar pyrimidine intermediates are transformed into more complex molecular systems through strategic functionalization of the reactive sites .

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity, purity, and structural features of 1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine dihydrochloride. Based on standard characterization techniques used for similar compounds, the following analytical profile can be anticipated:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would display characteristic signals for the pyrimidine proton (typically downfield due to the electron-withdrawing effects of the ring nitrogen atoms and halogen substituents), the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring.

-

¹⁹F NMR would show a characteristic signal for the fluorine atom, which might exhibit coupling with nearby protons.

-

¹³C NMR would reveal the carbon framework, with the pyrimidine carbons showing characteristic downfield shifts and C-F coupling.

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) would confirm the molecular formula through the accurate mass of the molecular ion.

-

The fragmentation pattern would likely show characteristic losses related to the halogen atoms and amine functionality.

-

-

Infrared (IR) Spectroscopy:

-

Would display characteristic bands for N-H stretching (primary amine), C=N stretching (pyrimidine ring), and C-X stretching (halogen substituents).

-

-

X-ray Crystallography:

For purity assessment, high-performance liquid chromatography (HPLC) or related chromatographic techniques would be employed, possibly coupled with mass spectrometric detection for enhanced sensitivity and specificity in identifying potential impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume